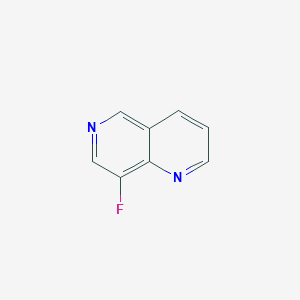

8-Fluoro-1,6-naphthyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5FN2 |

|---|---|

Molecular Weight |

148.14 g/mol |

IUPAC Name |

8-fluoro-1,6-naphthyridine |

InChI |

InChI=1S/C8H5FN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h1-5H |

InChI Key |

UWSPGEMZJWRBIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=CC(=C2N=C1)F |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 8 Fluoro 1,6 Naphthyridine and Its Derivatives

Advanced Approaches to Naphthyridine Ring System Construction

The formation of the core 1,6-naphthyridine (B1220473) ring system, particularly with fluorine substitution, often involves multi-step sequences that build the bicyclic structure from simpler, functionalized pyridine (B92270) precursors.

Intermolecular Cyclization Protocols for Fluorinated Pyridine Precursors

A notable strategy for constructing highly substituted, fluorinated pyridine rings, which serve as direct precursors to the 1,6-naphthyridine skeleton, involves a three-component intermolecular cyclization. acs.orgacs.org This method utilizes an N-silyl-1-azaallylic anion intermediate, generated in situ from a functionalized silane (B1218182) and a nitrile, which then reacts with a perfluoroalkene. acs.orgacs.org

The process begins with the generation of an N-silyl-1-azaallylic anion (7) from a functionalized silane (5) and an aromatic or aliphatic nitrile (6). acs.org This anion then undergoes intermolecular cyclization with a perfluoroalkene, such as perfluoro-2-methyl-2-pentene (B72772) (8), to regioselectively produce fluorine-containing pentasubstituted pyridine derivatives (9) in good yields. acs.orgacs.org The reaction has been shown to be effective with a variety of nitriles, demonstrating its versatility. acs.org

Table 1: Synthesis of Fluorinated Pyridine Precursors via Intermolecular Cyclization

| Entry | Nitrile (6) | Product (9) | Yield (%) |

| a | Benzonitrile | 9a | 82 |

| b | 4-Methoxybenzonitrile | 9b | 80 |

| c | 4-(Trifluoromethyl)benzonitrile | 9c | 85 |

| d | 2-Chlorobenzonitrile | 9d | 83 |

| e | 2-Cyanopyridine | 9g | 75 |

| f | Methoxyacetonitrile | 9i | 70 |

Data sourced from research on the intermolecular cyclization of N-silyl-1-azaallylic anions. acs.orgacs.org

Intramolecular Skeletal Rearrangement Strategies

Following the successful synthesis of the fluorinated pyridine precursors, the next crucial step is the construction of the second ring to form the 1,6-naphthyridine system. This is often achieved through a base-promoted intramolecular skeletal transformation. acs.orgacs.org

The pentasubstituted pyridine derivatives (10), obtained after a reductive ring-opening of a substituent on the initial products (9), contain a β-aminoenone group. acs.org This group is poised for intramolecular cyclization with the perfluoroethyl group also present on the pyridine ring. acs.org The cyclization is typically promoted by a base, such as aqueous sodium hydroxide (B78521) in a solvent like tetrahydrofuran (B95107) (THF), at room temperature. acs.org This transformation proceeds efficiently to yield 7-fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one derivatives (11) in excellent yields, often quantitatively. acs.orgacs.orgacs.org The structure of these 1,6-naphthyridine products has been unambiguously confirmed through spectroscopic data and X-ray crystallographic analysis. acs.org

Table 2: Intramolecular Cyclization to form 1,6-Naphthyridin-4-one Derivatives

| Entry | Pyridine Precursor (10) | Product (11) | Yield (%) |

| a | 10a | 11a | 99 |

| b | 10b | 11b | 99 |

| c | 10c | 11c | 98 |

| d | 10d | 11d | 99 |

| e | 10e | 11e | 99 |

Data sourced from studies on the base-promoted intramolecular skeletal transformation of pyridine derivatives. acs.orgacs.org

Catalytic Synthesis Routes for 8-Fluoro-1,6-naphthyridine Scaffolds

Catalytic methods offer elegant and efficient alternatives for constructing the this compound core, often enabling one-pot procedures and providing access to diverse derivatives under mild conditions.

Silver(I)-Catalyzed One-Pot Cyclization Reactions

Silver(I) catalysis has been effectively employed for the one-pot synthesis of fluorinated 1,6-naphthyridine derivatives. rsc.orgresearchgate.net A key example is the Ag(I)-catalyzed synthesis of 4-fluorobenzo[b] acs.orgmdpi.comnaphthyridines from o-alkynylquinolinyl aldehydes, a method that is also applicable to the synthesis of this compound. rsc.orgresearchgate.net

In this process, an imine is formed from the starting aldehyde, which then undergoes a silver-catalyzed iminofluorination-cyclization cascade. rsc.orgresearchgate.net Selectfluor® is utilized as the fluorinating agent, and the reaction proceeds smoothly at room temperature in an open atmosphere, which are significant advantages for synthetic practicality. rsc.org This one-pot tandem reaction strategy demonstrates high efficiency and good functional group tolerance. uni-rostock.de The use of a silver catalyst, such as silver triflate (AgOTf), facilitates the key cyclization step under mild conditions. uni-rostock.de

Transition Metal-Mediated Fluorination and Annulation Methodologies

Transition metals play a pivotal role in both the introduction of fluorine atoms and the construction of the heterocyclic rings (annulation). While direct C-H fluorination on a pre-formed 1,6-naphthyridine ring is a challenging but sought-after transformation, more established routes involve using fluorinated building blocks in transition metal-catalyzed cross-coupling and annulation reactions.

Palladium-catalyzed reactions, for instance, are instrumental in building complex heterocyclic systems. uni-rostock.de One could envision a strategy where a suitably substituted and fluorinated pyridine is coupled with an alkyne via a Sonogashira coupling, followed by an intramolecular annulation to form the second ring of the naphthyridine system. The synthesis of 8-acyl-7-alkyl-1,6-naphthyridin-5(6H)-ones has been achieved starting from 2,6-dichloro-5-fluoronicotinoyl chloride, where cyclization is a key step. researchgate.net Furthermore, rhodium(III)-catalyzed formal [4+2] annulation reactions represent a powerful tool for constructing fused and substituted pyridine rings, a methodology with potential application in building the 1,6-naphthyridine scaffold from simpler, fluorinated precursors. snnu.edu.cn

Regioselective Synthesis of Fluoro-1,6-naphthyridine Derivatives

The control of regiochemistry is paramount in the synthesis of substituted heterocycles like this compound, as the precise placement of the fluorine atom and other substituents dictates the molecule's properties.

The multi-step synthesis involving intermolecular cyclization followed by intramolecular rearrangement is a prime example of a regioselective process. acs.orgacs.org The initial three-component reaction to form the pentasubstituted pyridine precursor proceeds with high regioselectivity, which in turn defines the substitution pattern of the final 1,6-naphthyridin-4-one product. acs.org

Another clear demonstration of regiocontrol involves starting with a precursor where the fluorine atom is already in the desired position. The synthesis of 8-acyl-7-alkyl-1,6-naphthyridin-5(6H)-ones from 2,6-dichloro-5-fluoronicotinoyl chloride is a case in point. researchgate.net Here, the fluorine at the 5-position of the nicotinoyl chloride precursor ultimately becomes the fluorine at the 8-position of the 1,6-naphthyridine product after acylation and subsequent cyclization. This approach ensures that the fluorine atom is placed at the intended C-8 position without the formation of other isomers.

Gram-Scale Synthetic Development and Optimization

The ability to produce this compound on a gram-scale or larger is essential for its extensive study and potential downstream applications. Research has focused on developing efficient and scalable synthetic protocols.

One notable approach involves a one-pot synthesis methodology that has been successfully applied to the gram-scale production of related fluorinated naphthyridine derivatives. Current time information in Bangalore, IN. While specific details for the large-scale synthesis of this compound are not extensively documented in isolation, the principles from analogous syntheses of substituted 1,6- and 1,8-naphthyridines offer valuable insights. For instance, a practical and scalable construction of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives has been achieved on a 100-gram scale, demonstrating the feasibility of large-scale naphthyridine synthesis. mdpi.com This particular synthesis started from 4-amino-2-chloronicotinonitrile (B6590771) and utilized a Grignard reagent, achieving a 53.3% total yield over two steps. mdpi.com

Furthermore, the Friedlander reaction, a classical method for quinoline (B57606) and naphthyridine synthesis, has been revisited and optimized for the gram-scale synthesis of 1,8-naphthyridines in water, using an inexpensive and biocompatible ionic liquid, choline (B1196258) hydroxide (ChOH), as a catalyst. nih.govresearchgate.net This environmentally friendly approach avoids harsh reaction conditions and organic solvents, offering high yields. nih.govresearchgate.net Optimization of reaction parameters such as catalyst concentration and temperature was crucial, with 1 mol% ChOH at 50 °C in water providing optimal results for the synthesis of 2-methyl-1,8-naphthyridine. nih.gov Such green chemistry principles could potentially be adapted for the scalable synthesis of the this compound core.

The table below summarizes key aspects of scalable synthetic strategies for naphthyridine cores, which could be foundational for developing an optimized gram-scale synthesis of this compound.

| Starting Material(s) | Key Reagents/Catalysts | Scale | Product | Reported Yield | Reference |

| 4-Amino-2-chloronicotinonitrile, Substituted Phenylacetonitrile | Grignard Reagent, Triethyl Orthoformate | 100 g | 3-Substituted 5-Chloro-1,6-naphthyridin-4-one | 53.3% (2 steps) | mdpi.com |

| 2-Aminonicotinaldehyde, Acetone | Choline Hydroxide (ChOH) | Gram-Scale | 2-Methyl-1,8-naphthyridine | >90% | nih.govresearchgate.net |

| o-Alkynylquinolinyl Aldehydes | Selectfluor, Ag(I) catalyst | Gram-Scale | 4-Fluorobenzo[b] Current time information in Bangalore, IN.acs.orgnaphthyridines | Good | Current time information in Bangalore, IN. |

Derivatization and Functionalization of the this compound Core

The functionalization of the this compound nucleus is pivotal for modulating its physicochemical and biological properties. The fluorine atom at the 8-position influences the reactivity of the heterocyclic system, and various strategies can be employed to introduce diverse substituents at other positions of the naphthyridine core.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atom and the ring nitrogen atoms activates the naphthyridine core towards nucleophilic attack. This is a common strategy for introducing substituents. For example, in the related 2,4,7-trichloro-8-fluoro-1,6-naphthyridine, the chlorine atoms can be displaced by various nucleophiles. Patent literature describes the reaction of 4-chloro-8-fluoro- Current time information in Bangalore, IN.acs.orgnaphthyridine with 4-bromophenol (B116583) in the presence of caesium carbonate to yield 4-(4-bromophenoxy)-8-fluoro- Current time information in Bangalore, IN.acs.orgnaphthyridine, demonstrating a nucleophilic aromatic substitution at the C4-position. google.comgoogle.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, enabling the introduction of a wide array of functional groups. While specific examples starting directly from this compound are not abundant, the reactivity of halo-naphthyridines in such reactions is well-established. For instance, Suzuki and Buchwald-Hartwig reactions are proposed as viable methods for the derivatization of the Current time information in Bangalore, IN.acs.orgnaphthyridine scaffold. google.com The synthesis of 8-acyl-7-alkyl-1,6-naphthyridin-5(6H)-ones has been achieved through the cyclization of N-acylation products derived from enaminones and substituted nicotinoyl chlorides. researchgate.net These precursors are valuable for creating polycondensed heterocycles. researchgate.net

The synthesis of 7-fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one derivatives highlights a novel approach involving the intermolecular cyclization of an N-silyl-1-azaallylic anion with a perfluoroalkene, followed by an intramolecular skeletal transformation. acs.org This methodology demonstrates the construction of a functionalized 1,6-naphthyridine core bearing a fluorine atom. acs.org

The table below outlines various derivatization strategies applicable to the 1,6-naphthyridine core, providing a basis for the functionalization of this compound.

| Reaction Type | Substrate | Reagents/Catalyst | Product | Reference |

| Nucleophilic Aromatic Substitution | 4-Chloro-8-fluoro- Current time information in Bangalore, IN.acs.orgnaphthyridine | 4-Bromophenol, Cs2CO3 | 4-(4-Bromophenoxy)-8-fluoro- Current time information in Bangalore, IN.acs.orgnaphthyridine | google.comgoogle.com |

| Nucleophilic Aromatic Substitution | 2,4,7-Trichloro-8-fluoro-1,6-naphthyridine | Various Nucleophiles | Substituted 8-fluoro-1,6-naphthyridines | |

| Suzuki Coupling (proposed) | Halo-1,6-naphthyridine | Boronic Acids, Pd-catalyst | Aryl/Heteroaryl-1,6-naphthyridines | google.com |

| Buchwald-Hartwig Amination (proposed) | Halo-1,6-naphthyridine | Amines, Pd-catalyst | Amino-1,6-naphthyridines | google.com |

| Cyclization/Skeletal Transformation | N-Silyl-1-azaallylic anion, Perfluoroalkene | Base | 7-Fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one derivatives | acs.org |

Reactivity and Mechanistic Investigations of 8 Fluoro 1,6 Naphthyridine and Analogues

Influence of Fluorine Substitution on Electronic Distribution and Chemical Reactivity

The substitution of a hydrogen atom with a fluorine atom at the C-8 position of the 1,6-naphthyridine (B1220473) ring system induces significant and predictable changes in its electronic properties. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds, leading to a substantial polarization of the C8-F bond and a decrease in electron density across the entire aromatic framework.

The primary consequences of this electronic perturbation are:

Activation of the C-8 Position: The C-8 carbon becomes highly electrophilic (electron-deficient), rendering it exceptionally susceptible to attack by nucleophiles. This activation is the cornerstone of its utility in nucleophilic aromatic substitution (SNAr) reactions.

Modulation of Ring Nitrogen Basicity: The electron-withdrawing nature of the fluorine atom reduces the electron density on the lone pairs of the ring nitrogen atoms (N-1 and N-6). This results in a decrease in their basicity and nucleophilicity compared to the unsubstituted 1,6-naphthyridine.

These effects are summarized in the comparative table below.

| Property | 1,6-Naphthyridine (Parent Compound) | This compound |

|---|---|---|

| Electron Density at C-8 | Neutral / Relatively electron-rich | Significantly reduced (electrophilic) |

| Overall Ring Electron Density | Standard for a diazine system | Lowered / Electron-deficient |

| Reactivity towards Nucleophiles (at C-8) | Low / Inert | High / Activated for SNAr |

| Basicity of Ring Nitrogens | Moderate | Reduced |

Exploration of Nucleophilic Aromatic Substitution (SNAr) Pathways

The primary synthetic utility of this compound lies in its role as an excellent substrate for SNAr reactions. The fluorine atom serves as an effective leaving group, activated by the electron-deficient nature of the naphthyridine core. This pathway allows for the direct and efficient introduction of a wide variety of functional groups at the C-8 position.

The general mechanism involves a two-step addition-elimination process. A nucleophile (Nu⁻) attacks the electrophilic C-8, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized effectively by the electron-withdrawing ring nitrogens. In the subsequent step, the fluoride (B91410) ion is expelled, restoring the aromaticity of the ring and yielding the substituted product.

A range of nucleophiles, including oxygen-, nitrogen-, sulfur-, and carbon-based species, have been successfully employed. Reaction conditions are typically mild, often proceeding at or slightly above room temperature in polar aprotic solvents like DMSO, DMF, or NMP, sometimes with the addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to facilitate the reaction.

| Nucleophile | Reagent Example | Product | Typical Conditions |

|---|---|---|---|

| Amine (N-nucleophile) | Morpholine | 8-(Morpholin-4-yl)-1,6-naphthyridine | DMSO, K₂CO₃, 80-100 °C |

| Alkoxide (O-nucleophile) | Sodium methoxide (B1231860) (NaOMe) | 8-Methoxy-1,6-naphthyridine | Methanol (MeOH), reflux |

| Thiolate (S-nucleophile) | Sodium thiophenoxide (PhSNa) | 8-(Phenylthio)-1,6-naphthyridine | DMF, room temperature |

| Azide (B81097) (N-nucleophile) | Sodium azide (NaN₃) | 8-Azido-1,6-naphthyridine | DMF, 60 °C |

Catalytic Transformations and Their Mechanistic Elucidation

While SNAr is the dominant reactive pathway, the this compound scaffold can also participate in or influence transition metal-catalyzed transformations. The fluorine atom's electronic influence is critical in these processes.

For instance, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) performed at other positions on the ring (e.g., at a pre-installed C-3 or C-4 bromo-substituent), the C-8 fluorine atom acts as a powerful electronic modulator. Its -I effect makes the entire ring system more electron-deficient, which can significantly impact the kinetics of the catalytic cycle. Specifically, it can accelerate the rate-determining oxidative addition step of the Pd(0) catalyst to the C-X bond, as electron-poor aryl halides are known to be more reactive in this step.

Direct C-F bond activation for cross-coupling is a more challenging transformation due to the high strength of the C-F bond. However, specialized nickel or palladium catalytic systems with tailored ligands have been developed for such activations, although they often require harsher conditions compared to the activation of C-Br or C-I bonds. Mechanistic studies suggest these reactions proceed through a high-valent metal intermediate, where the strong coordination of the naphthyridine nitrogens to the metal center can play a crucial role in facilitating the difficult C-F bond cleavage.

Metal Chelation Properties and Ligand Design Principles

The 1,6-naphthyridine core is a classic bidentate, N,N'-chelating ligand, capable of coordinating to a metal center through its two nitrogen atoms to form a stable six-membered ring. The introduction of the C-8 fluorine atom provides a strategic handle for fine-tuning the electronic properties of the resulting metal complex.

As established in section 3.1, the fluorine atom's inductive effect reduces the basicity of the N-1 and N-6 atoms. This has two major consequences for ligand design:

Reduced Donor Strength: As a ligand, this compound is a weaker sigma-donor compared to its non-fluorinated parent. This leads to the formation of more electron-deficient (more Lewis acidic) metal centers upon coordination.

These modified electronic properties are highly desirable in certain applications. For example, in catalysis, a more Lewis acidic metal center can enhance the catalytic activity for certain reactions. In materials science, tuning the ligand's electronic properties can systematically alter the photophysical characteristics (e.g., emission wavelength, quantum yield) of luminescent metal complexes, such as those of Ru(II) or Ir(III).

| Parameter | 1,6-Naphthyridine Ligand | This compound Ligand |

|---|---|---|

| Ligand Basicity (pKa) | Higher | Lower |

| Sigma-Donor Ability | Stronger | Weaker |

| Lewis Acidity of Coordinated Metal | Lower | Higher |

| Redox Potential of Metal Complex | Less positive (easier to oxidize) | More positive (harder to oxidize) |

Functional Group Interconversions on the Naphthyridine Framework

Beyond direct substitution of the fluorine atom, the this compound framework allows for various functional group interconversions (FGIs). The fluorine atom's presence influences the reactivity at other sites.

One common transformation is the oxidation of the ring nitrogens. Treatment with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) can form the corresponding N-oxides. The reduced basicity of the nitrogens in the fluorinated system means that these reactions may require more forcing conditions (higher temperature or longer reaction times) compared to the parent 1,6-naphthyridine. Furthermore, regioselectivity can be observed, with oxidation potentially favoring one nitrogen over the other due to subtle electronic differences.

Another important FGI is the transformation of groups introduced via SNAr. For example, an 8-azido-1,6-naphthyridine (synthesized as per Table 2) can be readily reduced (e.g., via Staudinger reaction or catalytic hydrogenation) to form the highly valuable 8-amino-1,6-naphthyridine. This amine can then serve as a handle for a host of subsequent reactions, such as amide bond formation or diazotization. Similarly, an 8-methoxy group can be cleaved under acidic conditions (e.g., HBr) to yield the corresponding 8-hydroxy-1,6-naphthyridinone. These multi-step sequences highlight the role of this compound as a versatile intermediate for accessing a diverse library of substituted naphthyridines.

Advanced Spectroscopic and Analytical Characterization Methodologies in 8 Fluoro 1,6 Naphthyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 8-fluoro-1,6-naphthyridine derivatives. Through ¹H, ¹³C, and various 2D NMR experiments, chemists can map out the complete atomic connectivity of the molecule.

¹H NMR: Proton NMR provides information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule. In the context of this compound derivatives, characteristic chemical shifts are observed for the aromatic protons on the naphthyridine core and any substituents. For instance, in a study of 6-chloro-3-phenyl-8-fluoro-3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridine, the proton signals were observed in the range of δ 7.51-9.37 ppm. nih.gov The coupling constants (J values) between adjacent protons are also critical for determining their relative positions on the ring system. nih.gov

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound and its analogs gives a distinct signal. For example, in a derivative, 5-chloro-3-(3-fluorophenyl)-1,6-naphthyridin-4(1H)-one, the carbon signals were observed over a wide range, with the fluorine-coupled carbons showing characteristic splitting patterns. mdpi.com This technique is particularly useful for identifying quaternary carbons, which are not observable in ¹H NMR.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning ¹H and ¹³C signals, especially in complex derivatives. COSY experiments reveal proton-proton couplings, helping to trace the connectivity of proton networks within the molecule. emerypharma.com HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the two spectra. For complex structures, 2D NMR is often essential to differentiate between isomers and assign overlapping signals. researchgate.net

Table 1: Representative ¹H NMR Data for a Substituted this compound Derivative This table is interactive. Click on the headers to sort the data.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | 9.37 | s | - |

| H-1 | 9.06 | s | - |

| H-2', H-6' | 8.32 | d | 7.5 |

| H-7 | 8.02 | d | 8.4 |

| H-10 | 8.03 | d | 7.5 |

| H-9 | 8.05 | m | - |

| H-3', H-5' | 7.69 | dd | 7.5 |

| H-4' | 7.51 | t | 7.5 |

Data sourced from a study on 6-chloro-3-phenyl-8-fluoro-3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridine. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. uni-rostock.de Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy, often to four or five decimal places. acs.org This precision is critical for distinguishing between compounds that may have the same nominal mass but different elemental compositions. For derivatives of this compound, HRMS is used to confirm the successful synthesis of the target molecule by matching the experimentally measured mass with the calculated theoretical mass. acs.orgnih.gov

Table 2: HRMS Data for a Substituted this compound Derivative This table is interactive. Click on the headers to sort the data.

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 470.2434 | 470.2450 |

Data for (R)-tert-Butyl-5-((7-fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)carbamoyl)-2-methoxy-7,8-dihydro-1,6-naphthyridine-6-(5H)-carboxylate. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. uni-rostock.de Different functional groups absorb at characteristic frequencies, making IR spectroscopy a valuable tool for identifying the presence of specific bonds within a molecule. In the analysis of this compound and its derivatives, IR spectroscopy can confirm the presence of key structural features. For example, the C-H stretching vibrations of the aromatic rings typically appear around 3050-3100 cm⁻¹. nih.gov The C=C and C=N stretching vibrations within the naphthyridine ring system are observed in the 1500-1600 cm⁻¹ region. nih.gov

Table 3: Characteristic IR Absorption Bands for a Substituted this compound Derivative This table is interactive. Click on the headers to sort the data.

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch | 3051 |

| C=C stretch | 1598 |

| C=N stretch | 1503 |

Data sourced from a study on 6-chloro-3-phenyl-8-fluoro-3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridine. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound. For novel this compound derivatives, elemental analysis serves as a crucial final check to confirm the proposed structure.

Table 4: Elemental Analysis Data for a Naphthyridine Precursor This table is interactive. Click on the headers to sort the data.

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 36.23 | 36.07 |

| H | 2.61 | 2.44 |

| N | 6.04 | 5.91 |

| Br | 34.44 | 34.43 |

Data for C₇H₆BrNO₃, an intermediate in the synthesis of naphthyridine derivatives. google.com

Structure Activity Relationship Sar Studies of 8 Fluoro 1,6 Naphthyridine Derivatives

Systematic Investigation of Fluorine's Impact on Biological Activity

The placement of a fluorine atom on the naphthyridine ring is a critical determinant of biological activity. In the closely related fluoroquinolone antibiotics, a fluorine atom at the C-6 position is known to dramatically enhance antibacterial potency by improving DNA gyrase binding and increasing cell penetration due to heightened lipophilicity. tandfonline.commdpi.com For instance, the antibacterial agent enoxacin, a 6-fluoro-1,8-naphthyridine, exhibits 15-fold greater DNA gyrase activity than its non-fluorinated counterpart. tandfonline.com

Furthermore, in some therapeutic areas, fluorination can be detrimental to activity. In a series of 1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids developed as antitumor agents, the 6-unsubstituted derivative displayed the most potent cytotoxic activity, which was twice that of the 6-fluoro analogue. acs.org These findings underscore that while fluorine substitution is a powerful tool, its impact is not universally positive and must be empirically evaluated for each scaffold and biological target. For the 8-fluoro-1,6-naphthyridine scaffold, these examples suggest that the fluorine atom likely plays a significant role in modulating target binding and physicochemical properties, though its specific contributions to efficacy and safety require direct investigation against various biological targets.

Elucidation of Optimal Substituent Patterns for Enhanced Efficacy

The biological activity of the this compound core is finely tuned by the nature and position of other substituents on the ring system. SAR studies on various 1,6-naphthyridine (B1220473) derivatives provide insights into optimal substitution patterns.

For a series of 1,6-naphthyridine-7-carboxamides , substitutions at the 5- and 8-positions were found to be crucial. Derivatives with an 8-hydroxy group were potent inhibitors of HIV integrase, whereas those with an 8-amino group at the same position exhibited significant cytotoxicity, highlighting how a minor change can switch the biological activity profile. researchgate.net

In the case of 5,6,7,8-tetrahydro-1,6-naphthyridines investigated as allosteric HIV-1 integrase inhibitors, SAR studies identified an N-propyl phenyl group as a preferred substituent for enhancing antiviral potency. researchgate.net

Investigations into benzo[h]naphtho[1,2-b] tandfonline.comnaphthyridines as antiproliferative agents revealed that chloro-substitution enhanced activity against several cancer cell lines. The chloro-substituted compound 9b was more active than the standard drug adriamycin against MCF7, K562, and Hep-G2 cancer cells. researchgate.net This study also concluded that the benzo[h]naphtho[1,2-b] tandfonline.comnaphthyridine isomeric series was generally more active than the benzo[b]naphtho[1,2-h] tandfonline.comnaphthyridine series. researchgate.net

| Compound | Substituent (R) | Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| 3a | H | HeLa | 3.62 | researchgate.net |

| 3b | Cl | HeLa | 1.05 | researchgate.net |

| 9a | H | HeLa | 6.21 | researchgate.net |

| 9b | Cl | HeLa | 1.41 | researchgate.net |

| 9b | Cl | MCF7 | 5.93 | researchgate.net |

| 9b | Cl | K562 | 7.01 | researchgate.net |

| 9b | Cl | Hep-G2 | 6.81 | researchgate.net |

These examples demonstrate that positions C5, C7, and C8 are key points for modification on the 1,6-naphthyridine scaffold to enhance efficacy. For an this compound core, further substitutions at these positions would be a rational starting point for optimization.

Rational Design of Scaffold Modifications for Modulated Biological Interactions

Modifying the fundamental scaffold of 1,6-naphthyridine by annulating additional rings or altering its degree of saturation is a key strategy for developing derivatives with novel biological activities.

One significant modification is the fusion of a benzene (B151609) ring to create benzo tandfonline.comnaphthyridine systems. Derivatives of benzo[h] tandfonline.comnaphthyridine have been synthesized and evaluated for their antitumor activities, showing that this larger, more rigid scaffold can effectively interact with biological targets. researchgate.net Similarly, the benzo[c] tandfonline.comnaphthyridine scaffold has been explored, with compounds like 8-Fluoro-1,3,4,5-tetrahydro-2H-benzo[c] tandfonline.comnaphthyridin-6-one being investigated for various biological effects. ontosight.ai

Another rational modification is the partial saturation of one of the pyridine (B92270) rings, leading to tetrahydro-1,6-naphthyridine derivatives. This modification introduces conformational flexibility, which can be advantageous for optimizing interactions with protein binding sites.

A series of 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) derivatives were identified as potent allosteric site HIV-1 integrase inhibitors. researchgate.net

A library of compounds based on the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold was screened against Mycobacterium tuberculosis, with three lead compounds showing promising antitubercular activity.

A study on tetrahydrobenzo[b] tandfonline.comnaphthyridine derivatives as monoamine oxidase B (MAO-B) inhibitors provides a concrete example of how scaffold modification combined with strategic substitution leads to potent compounds. Among the synthesized derivatives, those with a phenylethynyl group at the 1-position proved to be effective MAO-B inhibitors. The analog with a 4-fluorophenyl group showed particularly high potency. researchgate.net

| Compound | Substituent on Phenylethynyl Ring | MAO-B IC₅₀ (μM) | Reference |

|---|---|---|---|

| 5c | H | 3.21 | researchgate.net |

| 5d | 4-CH₃ | 2.54 | researchgate.net |

| 5e | 4-OCH₃ | 2.88 | researchgate.net |

| 5g | 4-F | 1.35 | researchgate.net |

| 5h | 4-Cl | 2.10 | researchgate.net |

These studies confirm that rational modifications of the 1,6-naphthyridine scaffold, such as benzo-fusion and ring saturation, are effective strategies for modulating biological interactions and discovering compounds with diverse therapeutic potential.

Comparative SAR with Other Fluorinated Naphthyridine Isomers

The six isomers of naphthyridine can each be fluorinated at various positions, leading to a vast chemical space with distinct biological profiles. nih.gov Comparing the SAR of this compound derivatives with other fluorinated isomers reveals the profound impact of nitrogen and fluorine placement.

The most studied isomers are the 1,8-naphthyridines , which form the core of many fluoroquinolone antibiotics like Enoxacin and Trovafloxacin. innovareacademics.innih.gov In these compounds, a C6-fluorine atom is typically crucial for broad-spectrum antibacterial activity. nih.govnih.gov The primary target is bacterial DNA gyrase. nih.gov This contrasts with the activities often reported for 1,6-naphthyridine derivatives, which include anticancer, kinase inhibition, and antiviral effects, suggesting that the isomeric scaffold directs the molecule toward different biological targets. researchgate.netresearchgate.net

The position of the fluorine atom itself is a critical differentiator. As noted earlier, an 8-fluoro substituent in the related quinolone series can induce phototoxicity, a liability not as commonly associated with the 6-fluoro substitution pattern of classic fluoroquinolones. tandfonline.comasm.org This suggests that an this compound might have a different safety and activity profile compared to a 7-fluoro-1,6-naphthyridine (B12957982) or a 6-fluoro-1,8-naphthyridine.

While direct comparative studies are scarce, the available data indicates that:

1,8-Naphthyridines : Fluorination at C6 is well-established for enhancing antibacterial activity. nih.gov

1,5-Naphthyridines : These have also been synthesized and explored for various applications, with fluorination being a key step in creating novel derivatives. mdpi.com

1,6-Naphthyridines : This scaffold appears more frequently in the context of anticancer and kinase inhibitory activities. researchgate.netresearchgate.net The impact of the 8-fluoro substitution is less explored but holds potential for creating unique pharmacological profiles distinct from the well-trodden path of antibacterial 1,8-naphthyridines.

Computational Chemistry and Molecular Modeling in 8 Fluoro 1,6 Naphthyridine Research

Quantum Chemical Calculations for Electronic and Conformation Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the 8-fluoro-1,6-naphthyridine core. rsc.org These methods, such as Density Functional Theory (DFT), are employed to analyze the molecule's electronic structure, conformational preferences, and reactivity. rsc.org Calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) maps. researchgate.net

The introduction of a fluorine atom at the C8 position significantly influences the electronic properties of the 1,6-naphthyridine (B1220473) ring system. Quantum chemical calculations can precisely quantify the electron-withdrawing effects of fluorine, which in turn affects the molecule's reactivity, metabolic stability, and potential for intermolecular interactions. For instance, studies on related naphthyridines have used DFT calculations to determine proton affinities and ionization energies, which are critical for understanding how the molecule will behave in a biological environment. mdpi.com Furthermore, these calculations are used to perform conformational analysis, identifying the most stable three-dimensional structures of flexible derivatives, which is crucial for subsequent docking and pharmacophore modeling studies. researchgate.net

| Computational Method | Parameter Calculated | Significance in Drug Design |

|---|---|---|

| Density Functional Theory (DFT) | Molecular Orbital Energies (HOMO/LUMO) | Predicts chemical reactivity and electronic transitions. |

| DFT/B3LYP | Molecular Electrostatic Potential (MEP) | Identifies regions for electrophilic and nucleophilic attack, guiding interaction analysis. researchgate.net |

| Ab initio methods | Conformational Energy Profiles | Determines low-energy, biologically relevant conformations for flexible molecules. |

| Time-Dependent DFT (TD-DFT) | UV-Vis Spectra | Correlates electronic structure with spectroscopic properties. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 1,6-naphthyridine derivatives, QSAR models are instrumental in predicting the potency of new analogues and guiding their optimization. researchgate.net

| QSAR Descriptor Type | Specific Example | Influence of 8-Fluoro Substitution |

|---|---|---|

| Electronic | Partial Atomic Charges, Dipole Moment | Increases electronegativity at C8, alters charge distribution. |

| Steric | Molar Refractivity, van der Waals Volume | Adds minimal bulk compared to other halogens. |

| Hydrophobic | LogP (Partition Coefficient) | Increases lipophilicity, potentially affecting membrane permeability. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Alters the connectivity indices of the scaffold. |

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction

Molecular docking is a powerful computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This technique is widely applied in the study of this compound derivatives to elucidate their mechanism of action at a molecular level.

For example, derivatives of the related 8-hydroxy-1,6-naphthyridine-7-carboxamide have been studied using in silico molecular docking. nih.gov These simulations aimed to understand their binding at the active site of the human cytomegalovirus (HCMV) pUL89 endonuclease, and the results corroborated the experimental findings. nih.gov Docking studies on a potent MET inhibitor, AMG 337, which contains an 8-fluoro- researchgate.netacs.orgtriazolo[4,3-a]pyridin-3-yl moiety linked to a 1,6-naphthyridin-5(6H)-one core, have helped in understanding its binding mode within the kinase active site. acs.org These simulations reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, that are responsible for the ligand's affinity and selectivity. The fluorine atom at the C8 position often participates in specific interactions, such as halogen bonds or favorable contacts with backbone amides, which can significantly enhance binding affinity.

| Target Protein | Naphthyridine Derivative Class | Key Findings from Docking | Reference |

|---|---|---|---|

| HIV-1 Integrase | 8-Hydroxy- researchgate.netacs.orgNaphthyridines | Identified key chelating interactions with metal ions in the active site. | acs.org |

| HCMV pUL89 Endonuclease | 8-Hydroxy-1,6-naphthyridine-7-carboxamides | Predicted and corroborated binding at the enzyme's active site. | nih.gov |

| MET Kinase | (R)-6-(1-(8-Fluoro...)-1,6-naphthyridin-5(6H)-one (AMG 337) | Elucidated binding mode in the kinase hinge region. | acs.org |

| CDK8/19 | 2,8-Disubstituted-1,6-Naphthyridines | Showed that the N-1 nitrogen of the scaffold does not interact directly with the protein. | acs.org |

Pharmacophore Modeling for Key Feature Identification

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This technique is crucial for designing novel molecules based on the this compound scaffold. A pharmacophore model typically includes features like hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.

Pharmacophore models have been successfully generated for HIV-1 integrase inhibitors, a class where naphthyridine derivatives are prominent. researchgate.net These models serve as 3D search queries for virtual screening of large chemical databases to find new, structurally diverse compounds that fit the required features. nih.gov In the context of this compound, the fluorine atom and the nitrogen atoms of the naphthyridine core are critical pharmacophoric features, often acting as hydrogen bond acceptors or contributing to hydrophobic and aromatic interactions. The resulting models guide the modification of the scaffold to enhance its interaction with the target, leading to improved potency and selectivity. acs.org

| Pharmacophoric Feature | Originating Group on Scaffold | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor | N1 and N6 atoms of the naphthyridine ring | Interaction with donor groups (e.g., -NH, -OH) in the protein active site. |

| Aromatic Ring | The fused pyridine (B92270) rings | Pi-pi stacking or pi-cation interactions with aromatic residues (e.g., Phe, Tyr, Trp). |

| Hydrophobic Feature | The C8-Fluoro group and the hydrocarbon backbone | Van der Waals interactions within hydrophobic pockets of the target. |

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interaction Analysis

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the binding pose predicted by docking, explore conformational changes in both the ligand and the protein upon binding, and analyze the role of solvent molecules.

For inhibitors targeting kinases like c-Met, MD simulations have been used to resolve critical inhibitor-protein interactions and understand the dynamic behavior of the complex. acs.org In studies of related fluorinated naphthyridines, MD simulations have been employed to track the role of the fluorine atom in stabilizing protein-ligand hydrogen bonds over simulation times of up to 100 nanoseconds. These simulations can reveal transient interactions and conformational adaptations that are not visible in static models, providing a more accurate and comprehensive understanding of the binding mechanism of this compound derivatives.

Virtual Screening Techniques for Novel Hit Identification

Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. The pharmacophore and docking models developed for this compound derivatives are central to these screening campaigns.

The typical workflow involves using a validated pharmacophore model as an initial filter to rapidly screen millions of compounds, selecting only those that match the key 3D chemical features. nih.govnih.gov This smaller, enriched subset of compounds is then subjected to molecular docking to predict their binding modes and rank them based on scoring functions. nih.gov This hierarchical approach, often termed combinatorial virtual screening, efficiently narrows down vast chemical spaces to a manageable number of promising "hits" for experimental testing. nih.gov This process has proven effective in discovering novel inhibitors for various targets, and it represents a powerful strategy for identifying new lead compounds based on the this compound scaffold or discovering entirely new scaffolds that mimic its binding properties.

Medicinal Chemistry Research and Biological Applications of 8 Fluoro 1,6 Naphthyridine Derivatives

Antineoplastic Research: Kinase and Topoisomerase Inhibition Studies

Beyond their antiviral applications, derivatives of 1,6-naphthyridine (B1220473) have been investigated for their potential as anticancer agents through the inhibition of various kinases involved in cell cycle regulation and signal transduction.

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in controlling the progression of the cell cycle. researchgate.net Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. nih.gov Substituted 1,6-naphthyridines have been identified as inhibitors of several CDKs. For instance, novel substituted 1,6-naphthyridines have been developed as inhibitors of CDK5. nih.gov Furthermore, other derivatives of pnas.orgpnas.orgnaphthyridine have been patented as inhibitors of CDK8 and CDK19. google.com The inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells. ijdrug.com

The AXL receptor tyrosine kinase is another important target in cancer therapy, as its overexpression is associated with poor prognosis and drug resistance in various cancers. ed.ac.ukacs.org Researchers have discovered a series of 1,6-naphthyridin-4-one derivatives that act as potent AXL inhibitors. documentsdelivered.com These compounds are designed as type II kinase inhibitors, which bind to the inactive conformation of the kinase. dntb.gov.ua One promising compound, 13c, exhibited an IC₅₀ value of 3.2 ± 0.3 nM against AXL and demonstrated significant in vivo antitumor efficacy in AXL-driven tumor xenograft models. documentsdelivered.com The mechanism of AXL inhibition involves blocking the downstream signaling pathways, such as the PI3K-AKT and RAS-RAF-MEK-ERK pathways, which are crucial for cancer cell proliferation and survival. ed.ac.uk

| Compound Class | Target Kinase | Observed Effect | Reference |

| Substituted 1,6-naphthyridines | CDK5 | Inhibition of kinase activity | nih.gov |

| pnas.orgpnas.orgNaphthyridine derivatives | CDK8, CDK19 | Inhibition of kinase activity | google.com |

| 1,6-Naphthyridin-4-one derivatives (e.g., 13c) | AXL Receptor Tyrosine Kinase | Potent inhibition (IC₅₀ = 3.2 ± 0.3 nM for 13c), in vivo antitumor efficacy | documentsdelivered.com |

MET Kinase Inhibition Research

The 1,6-naphthyridine and particularly the 1,6-naphthyridinone scaffolds have emerged as promising core structures in the design of inhibitors for MET kinase, a receptor tyrosine kinase implicated in various cancers. researchgate.netrsc.org Research has focused on designing and synthesizing derivatives that exhibit high potency and favorable pharmacokinetic profiles.

A notable example involved a scaffold-hopping strategy from a 2,7-naphthyridinone MET kinase inhibitor, which led to the development of a potent 1,6-naphthyridinone derivative. This lead compound, 5-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)-3-(4-fluorophenyl)-1,6-naphthyridin-4(1H)-one, demonstrated a half-maximal inhibitory concentration (IC50) of 9.8 nM against MET kinase. researchgate.net However, it displayed unfavorable pharmacokinetic properties. Subsequent systematic structural optimization resulted in derivatives with comparable potency but significantly improved drug-like qualities. researchgate.net

Further derivatization at the N(1) amine group led to the discovery of a compound with an IC50 of 7.1 nM for MET and excellent selectivity against VEGFR-2 (3226-fold). researchgate.net Another research avenue explored 1,6-naphthyridinone-based inhibitors bearing a quinoline (B57606) moiety. Extensive structure-activity relationship (SAR) and drug metabolism and pharmacokinetic (DMPK) studies identified a potent and orally bioavailable MET kinase inhibitor, compound 20j , which showed superior tumor growth inhibition in a U-87 MG xenograft model compared to the established drug Cabozantinib at the same dose. nih.gov

Additionally, by incorporating a cyclic urea (B33335) pharmacophore into the 1,6-naphthyridine framework, a novel class of c-Met kinase inhibitors based on 1H-imidazo[4,5-h] researchgate.netnih.govnaphthyridin-2(3H)-one was identified. rsc.org SAR studies on this series revealed that specific substitutions, including an N-1 alkyl substituent with a terminal amino group and a hydrophobic substituted benzyl (B1604629) group at the N-3 position, were crucial for effective MET inhibition. rsc.org

Table 1: MET Kinase Inhibition by 1,6-Naphthyridine Derivatives

| Compound | MET IC50 (nM) | Key Features / Notes |

|---|---|---|

| Lead Compound 8 | 9.8 | Good potency, unfavorable pharmacokinetics. researchgate.net |

| Compound 9g | 9.8 | Comparable potency to lead, favorable pharmacokinetics. researchgate.net |

| Compound 23a | 7.1 | Good potency, excellent VEGFR-2 selectivity. researchgate.net |

| Compound 20j | Not specified | Potent and orally bioavailable; superior in vivo efficacy to Cabozantinib in a xenograft model. nih.gov |

Topoisomerase I and II Inhibition Mechanisms

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes like replication and transcription. nih.gov Inhibitors of these enzymes are cornerstone therapeutic agents, particularly in oncology. researchgate.net The primary mechanism of action for many topoisomerase inhibitors, including those based on heterocyclic scaffolds related to naphthyridines, is the stabilization of a transient intermediate known as the topoisomerase-DNA cleavable complex. nih.govnih.gov

While specific mechanistic studies on 8-fluoro-1,6-naphthyridine itself are not detailed, the broader class of quinolone and naphthyridine-based agents are well-established as topoisomerase poisons. nih.gov The specific interactions at the enzyme-DNA interface, and therefore the sequence selectivity of DNA cleavage, can be influenced by the unique structural features of each inhibitor molecule. nih.gov

DNA Intercalation Studies

DNA intercalation is a mechanism of action for certain anticancer drugs where a planar molecule inserts itself between the base pairs of the DNA double helix. nih.gov This process can disrupt DNA replication and transcription, leading to cell death. The 1,8-naphthalimide (B145957) scaffold is a classic example of a molecular structure that functions as an effective DNA intercalator. nih.gov

However, for compounds based on the naphthyridine core, particularly those developed as topoisomerase inhibitors, DNA intercalation is generally not the primary mechanism of action. Research on novel naphthoquinone compounds with structural similarities to topoisomerase poisons demonstrated that their mechanism did not involve intercalation into DNA, setting them apart from classic intercalating agents like anthracyclines. georgiasouthern.edu The established mode of action for these compounds is the direct interaction with the topoisomerase-DNA complex, as described in the previous section. nih.govnih.gov Therefore, while the planar nature of the this compound ring system might suggest the potential for intercalation, the biological activity of its derivatives as antimicrobial and anticancer agents is predominantly attributed to the targeted inhibition of topoisomerases.

Antimicrobial Research: DNA Gyrase and Topoisomerase Targetting

Mechanistic Studies of Bacterial DNA Gyrase Inhibition

Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial survival, as it introduces negative supercoils into DNA and relaxes positive supercoils that accumulate during replication and transcription. nih.gov This enzyme is a primary target for the quinolone class of antibiotics, which includes derivatives of the naphthyridine scaffold. nih.govmdpi.com

The mechanism of inhibition involves the drug binding to the complex of DNA gyrase and DNA. Fluoroquinolone-class drugs, which are structurally related to this compound, insert themselves into the DNA gate of the enzyme-DNA complex. nih.gov This action physically blocks the re-ligation of the double-stranded DNA break that the enzyme creates as part of its catalytic cycle. nih.gov By stabilizing this "cleavable complex," the inhibitors effectively poison the enzyme, leading to an accumulation of toxic double-strand breaks that halt DNA replication and ultimately cause bacterial cell death. nih.govnih.gov Several derivatives of the related 1,8-naphthyridine (B1210474) core, such as Enoxacin and Gemifloxacin, are known to function by blocking bacterial DNA replication through this mechanism of DNA gyrase inhibition. mdpi.com

Investigation of Topoisomerase II/IV Inhibition

In many bacteria, particularly Gram-positive species, Topoisomerase IV is another crucial type II topoisomerase and a key target for quinolone and naphthyridine-based antibiotics. nih.govresearchgate.net While DNA gyrase is the primary enzyme for managing DNA supercoiling, Topoisomerase IV's main role is in the decatenation, or unlinking, of daughter chromosomes following DNA replication. nih.gov

The inhibitory mechanism is analogous to that of DNA gyrase. The antibiotic binds to the Topoisomerase IV-DNA complex, stabilizing the transient double-strand break and preventing the enzyme from completing its catalytic cycle. nih.gov The failure to unlink the replicated chromosomes is catastrophic for cell division, leading to stalled growth and bacterial death. nih.gov Many modern fluoroquinolones are dual-targeting inhibitors, acting on both DNA gyrase and Topoisomerase IV. nih.govmdpi.com This dual action can enhance their antibacterial potency and potentially reduce the frequency of resistance development. For instance, Trovafloxacin, a 1,8-naphthyridine derivative, is a known inhibitor of Topoisomerase IV. mdpi.com

Modulation of Antibiotic Activity and Synergistic Effects

Research into closely related 1,8-naphthyridine derivatives has demonstrated their ability to potentiate the activity of existing antibiotics, particularly fluoroquinolones, against multi-resistant bacterial strains. nih.govnih.gov While these naphthyridine compounds may show little to no direct antibacterial activity on their own (with Minimum Inhibitory Concentrations, MICs, often ≥1024 µg/mL), they exhibit significant synergism when used in combination with antibiotics like norfloxacin (B1679917), ofloxacin (B1677185), and lomefloxacin. nih.govnih.gov

This synergistic effect is observed as a marked reduction in the MIC of the antibiotic in the presence of a subinhibitory concentration of the naphthyridine derivative. nih.gov For example, in one study, the MIC of ofloxacin against a multi-resistant E. coli strain was reduced from 32 to 4 µg/mL in the presence of a 1,8-naphthyridine derivative. nih.gov

The proposed mechanism for this synergy involves the inhibition of bacterial resistance mechanisms, such as efflux pumps. nih.gov Efflux pumps are membrane proteins that actively expel toxic compounds, including antibiotics, from the bacterial cell, and they are a major cause of resistance to fluoroquinolones. nih.govresearchgate.net Certain 1,8-naphthyridine derivatives have been reported as inhibitors of specific efflux pumps like NorA and MepA, which are responsible for removing norfloxacin and ciprofloxacin, respectively. nih.gov By blocking these pumps, the naphthyridine compounds allow the antibiotic to accumulate to effective concentrations inside the bacterium, restoring its efficacy. nih.govresearchgate.net

Table 2: Synergistic Effects of a 1,8-Naphthyridine Derivative (1,8-NA) with Fluoroquinolones against Multi-Resistant E. coli 06

| Antibiotic | MIC Alone (µg/mL) | MIC in Combination with 1,8-NA (µg/mL) | Fold Reduction in MIC |

|---|---|---|---|

| Ofloxacin | 32 | 4 | 8 |

| Lomefloxacin | 16 | 2 | 8 |

Data derived from studies on 1,8-naphthyridine derivatives, which are structurally similar to the 1,6-naphthyridine scaffold. nih.gov

Ribosome Inhibition and Protein Synthesis Research

The 1,6-naphthyridine scaffold has been identified as a promising framework for the development of novel ribosome inhibitors that selectively target bacterial protein synthesis. Research into a broad-spectrum class of naphthyridine-type ribosome inhibitors, referred to as novel ribosome inhibitors (NRIs), has provided insights into their mechanism of action. nih.gov These compounds have been shown to function by interacting with transfer RNA (tRNA) and altering its footprint on the 30S ribosomal subunit. nih.govnih.gov

Footprinting experiments conducted on Escherichia coli ribosomes did not show direct protection of ribosomal RNA (rRNA) by the NRIs alone. However, in the presence of tRNA, these inhibitors enhanced the known ribosomal footprinting pattern of tRNA in a dose-dependent manner. nih.gov The most significant increase in protection was observed at nucleotides A1492/3 and A1413 in helix-44 of the 16S rRNA, an effect that was strictly dependent on the presence of both tRNA and poly(U). nih.gov

Further investigations using radioligand binding studies with a representative inhibitor from this class, [3H]A-424902, revealed that the compound binds directly to tRNA, in both its charged and uncharged forms. The dissociation constant (Kd) for the binding of [3H]A-424902 to Phe-tRNAPhe was determined to be 1.8 µM, which is comparable to its translation inhibition potency of 1.6 µM in a cell-free S. pneumoniae extract assay. nih.gov Notably, the inhibitor did not affect the binding of radiolabeled tRNA to the 30S ribosomal subunit. nih.gov These findings suggest that this class of naphthyridine derivatives exerts its effect on protein synthesis by inducing a structural perturbation of the tRNA/30S complex at the decoding site. nih.gov

Table 1: Activity of Naphthyridine-Type Ribosome Inhibitor

| Compound | Target | Assay | Activity |

|---|---|---|---|

| [3H]A-424902 | Phe-tRNAPhe | Radioligand Binding | Kd = 1.8 µM |

| A-424902 | Protein Synthesis | Cell-free S. pneumoniae extract | IC50 = 1.6 µM |

Research into Other Therapeutic Areas

Derivatives of the 1,6-naphthyridine core structure have been investigated for their potential as inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate the cellular levels of cyclic nucleotides like cAMP and cGMP. nih.gov

One area of focus has been the development of 1,6-naphthyridin-2(1H)-ones as inhibitors of cAMP-specific PDE III. nih.gov Structure-activity relationship (SAR) studies on these compounds have revealed key structural features necessary for potent inhibitory activity. For instance, modifications to the carbonyl group at the 2-position or N-methylation at the N1 position resulted in a significant decrease in enzyme activity. nih.gov Similarly, the absence or relocation of a methyl group at the C5-position also led to reduced activity. nih.gov Conversely, the introduction of a variety of substituents at the C5-position was found to enhance the inhibitory potency, with several C5-substituted analogs demonstrating greater potency than the established PDE III inhibitor, milrinone. nih.gov

More recently, derivatives of benzo[b] nih.govnih.govnaphthyridine have been identified as having PDE5 inhibitory activity. mdpi.com This highlights the versatility of the broader naphthyridine scaffold in targeting different PDE isoforms. The strategic functionalization of the 1,6-naphthyridine system continues to be an active area of research for developing selective PDE inhibitors for various therapeutic applications.

Table 2: Structure-Activity Relationship of 1,6-Naphthyridin-2(1H)-one PDE III Inhibitors

| Modification | Position | Effect on Activity |

|---|---|---|

| Carbonyl Modification | C2 | Dramatic Loss |

| N-methylation | N1 | Dramatic Loss |

| Methyl Group Removal | C5 | Reduced |

| Methyl Group Shift | C3 or C7 | Reduced |

| Substitution | C5 | Improved Potency |

Adenosine (B11128) receptors, which are G protein-coupled receptors, play crucial roles in a wide range of physiological processes and are considered important therapeutic targets. mdpi.com While various heterocyclic scaffolds have been successfully developed as adenosine receptor antagonists, research specifically investigating this compound derivatives for this activity is limited in the current scientific literature.

Extensive research has been conducted on other nitrogen-containing heterocyclic systems as adenosine receptor antagonists. For example, flavonoid derivatives have been optimized as selective antagonists for the A3 adenosine receptor subtype. nih.gov Similarly, 2-aryl-9-H or methyl-6-morpholinopurine derivatives have been synthesized and shown to act as potent and selective antagonists for A1 and A3 adenosine receptors. mdpi.com Furthermore, xanthine-based compounds have been developed as A2A adenosine receptor antagonists. rsc.org

Although the 1,6-naphthyridine core is a recognized privileged structure in medicinal chemistry, its exploration as a scaffold for adenosine receptor antagonists is not as well-documented as that for other therapeutic targets. mdpi.comnih.gov Future research may explore the potential of this compound and related derivatives in this therapeutic area.

Q & A

Q. What are the common synthetic routes for 8-fluoro-1,6-naphthyridine, and how do reaction conditions influence yields?

- Methodological Answer : A key route involves halogenation of 1,6-naphthyridine derivatives. For example, bromination of 1,6-naphthyridine in CCl₄ under reflux produces a mixture of mono- and di-brominated products (e.g., 8-bromo-1,6-naphthyridine at 22% yield), whereas using acetic acid as a solvent selectively yields 8-bromo derivatives (55%) due to reduced electrophilic competition . Fluorination likely follows similar regioselectivity, but solvent polarity and temperature must be optimized to favor the 8-position.

Q. How are 1,6-naphthyridine derivatives characterized structurally?

- Methodological Answer : Techniques include:

- X-ray crystallography : Confirms molecular conformation (e.g., screwed-boat conformation of piperidine rings in 5,7-dihydro-1,6-naphthyridine derivatives) .

- NMR/IR spectroscopy : Identifies tautomeric forms (e.g., 8-hydroxy-1,6-naphthyridines exist as naphthyridinones, confirmed by carbonyl stretching frequencies in IR) .

- HPLC-MS/Elemental analysis : Validates purity and molecular weight .

Q. What biological activities are associated with 8-substituted-1,6-naphthyridines?

- Methodological Answer :

- Antimicrobial activity : 8-Amino-1,7-naphthyridine derivatives show inhibition zones (e.g., 200 µg doses produce 100 mm zones against S. aureus in disc assays) .

- Antiviral activity : 8-Hydroxy-1,6-naphthyridines inhibit HIV-1 integrase (IC₅₀ = 10 nM) by chelating divalent metal ions in the enzyme’s active site .

Advanced Research Questions

Q. How can conflicting regioselectivity data in halogenation reactions be resolved?

- Methodological Answer : Contradictions arise from solvent effects. For example, bromination in CCl₄ produces 3-bromo, 8-bromo, and 3,8-dibromo derivatives, while acetic acid suppresses 3-substitution due to protonation of the naphthyridine ring, favoring 8-bromo products . Computational studies (DFT) on fluorine’s electronic effects (e.g., inductive vs. resonance) could further clarify regioselectivity.

Q. What mechanisms explain the antitrypanosomal activity of 8-hydroxy-1,6-naphthyridines?

- Methodological Answer : These compounds act as divalent metal chelators (Zn²⁺, Fe²⁺, Cu²⁺), disrupting metalloenzymes in Trypanosoma brucei. Chelation potency is confirmed via:

- Isothermal titration calorimetry (ITC) : Quantifies binding constants (e.g., 2:1 ligand-metal stoichiometry) .

- Intracellular metal depletion assays : Zn²⁺ levels drop by >50% in treated parasites .

Q. How can synthetic routes to this compound be optimized for scalability?

- Methodological Answer :

- Catalytic fluorination : Replace hazardous reagents (e.g., XeF₂) with transition metal catalysts (e.g., Pd-mediated C–H fluorination).

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 48 h to 2 h for analogous 1,8-naphthyridines) .

- Solid-phase synthesis : Improves yields for intermediates (e.g., 30% → 65% for tetrahydro derivatives via Pd/C hydrogenation) .

Q. What analytical strategies resolve tautomerism in 8-hydroxy-1,6-naphthyridines?

- Methodological Answer :

- pH-dependent UV/Vis spectroscopy : Tautomeric shifts (naphthyridinone vs. hydroxy forms) alter absorption maxima (e.g., λmax = 320 nm vs. 290 nm) .

- Variable-temperature NMR : Observes dynamic equilibria via coalescence of proton signals .

Critical Considerations for Researchers

- Contradictory Data : Bromination regioselectivity varies with solvent (CCl₄ vs. acetic acid) . Validate solvent choice based on target substitution pattern.

- Mechanistic Ambiguity : 8-Hydroxy-1,6-naphthyridines exhibit dual mechanisms (metal chelation vs. direct enzyme inhibition) . Use orthogonal assays (e.g., metal supplementation studies) to confirm MoA.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.